3H-Pyrazol-3-one, 2,4-dihydro-5-(5-nitro-2-furanyl)-2-phenyl-
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Overview
Description
3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that contains both a nitrofuran and a pyrazolone moiety. This compound is of significant interest due to its potential biological activities, including antimicrobial and antitumor properties .
Preparation Methods
The synthesis of 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with phenylhydrazine followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrazolone ring . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include amino derivatives and substituted pyrazolones .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal species.
Mechanism of Action
The biological activity of 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one is primarily attributed to its ability to interact with cellular enzymes and proteins. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the compound can inhibit key enzymes involved in bacterial and fungal metabolism, leading to cell death .
Comparison with Similar Compounds
Similar compounds include other nitrofuran derivatives such as nitrofurazone and nitrofurantoin. These compounds also exhibit antimicrobial properties but differ in their specific activities and mechanisms of action. For example, nitrofurazone is primarily used as a topical antibacterial agent, while nitrofurantoin is used for urinary tract infections . The unique combination of the nitrofuran and pyrazolone moieties in 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
56703-66-3 |
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Molecular Formula |
C13H9N3O4 |
Molecular Weight |
271.23 g/mol |
IUPAC Name |
5-(5-nitrofuran-2-yl)-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C13H9N3O4/c17-12-8-10(11-6-7-13(20-11)16(18)19)14-15(12)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
YSEWRJUPPRTSMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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